![molecular formula C10H14ClN3O B14150372 N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide CAS No. 88896-75-7](/img/structure/B14150372.png)
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and methyl group on the pyrimidine ring, which is further connected to a methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide typically involves the reaction of 4-chloro-6-methylpyrimidine with appropriate reagents to introduce the methylpropanamide group. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which employs dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the amide group.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学的研究の応用
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby disrupting key biological processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Chloro-6-methyl-2-pyrimidinamine
- N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide .
Uniqueness
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
88896-75-7 |
|---|---|
分子式 |
C10H14ClN3O |
分子量 |
227.69 g/mol |
IUPAC名 |
N-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C10H14ClN3O/c1-6(2)10(15)12-5-9-13-7(3)4-8(11)14-9/h4,6H,5H2,1-3H3,(H,12,15) |
InChIキー |
QBHSWYYNJPBFKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B14150295.png)
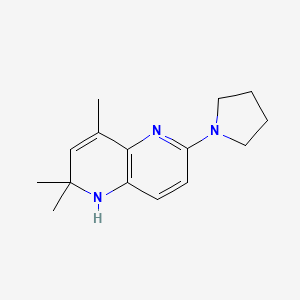
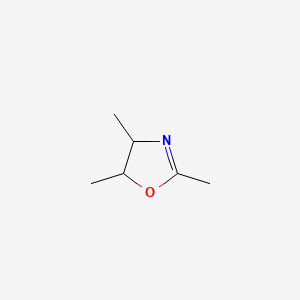
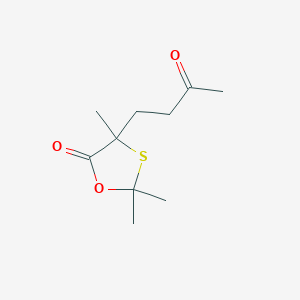
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

![N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide](/img/structure/B14150332.png)
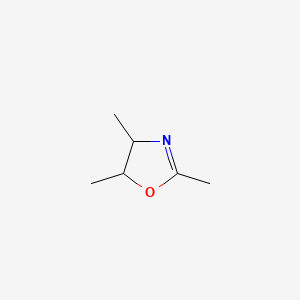
![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)
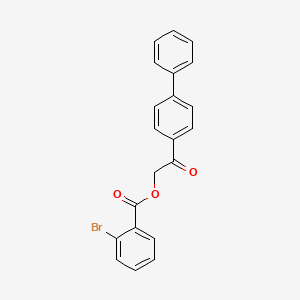
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)

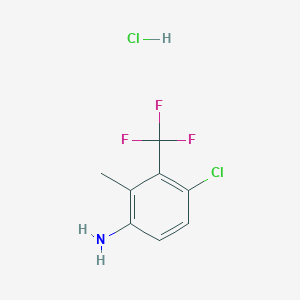
![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
